molecular formula C17H18O6 B13930190 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13930190
M. Wt: 318.32 g/mol
InChI Key: MZFABXIDAHHUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes an acetyloxy group, two methoxy groups, and a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would include 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid and ethanol, with sulfuric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or tosic acid can enhance the reaction rate and yield. The reaction mixture is typically heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid and ethanol.

    Reduction: 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenemethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to its complex structure, which includes multiple functional groups and a naphthalene ring.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3

InChI Key

MZFABXIDAHHUDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.